Compound Description: This compound is an unsymmetrical bisheterocyclic molecule featuring a benzimidazole moiety linked to a 1,2,4-triazole ring via an ethyl bridge. It exists as a hemihydrate in its solid state. Research on this compound focuses on its synthesis through the condensation reaction of 1H-1,2,4-triazole-1-propionic acid with o-phenylenediamine. Its crystal structure, characterized by X-ray diffraction, reveals a 1-D supramolecular chain formation due to N—H…N hydrogen bonding interactions involving the benzimidazole nitrogen atoms [].
Compound Description: This compound, characterized by X-ray crystallography, exhibits a benzimidazole core with a complex substituent at the 1-position. This substituent consists of an ethyl bridge bearing a 4-chlorobenzyloxy group and a 4-(morpholin-4-yl)phenyl group. Crystallographic analysis reveals the presence of an intermolecular O—H⋯N hydrogen bond between the benzimidazole ring and a propan-2-ol solvent molecule [].
Compound Description: This study explores the synthesis and antiproliferative activity of novel quinoline–benzimidazole hybrids. These compounds are characterized by a triazole ring linked to both a quinoline and a benzimidazole moiety via a methyl-phenoxy bridge. The research investigates the impact of different substituents on the phenoxy ring and variations in the linker structure on the biological activity of these hybrids [].
Compound Description: This compound, structurally similar to entry [], features a benzimidazole core with a 1-position substituent consisting of an ethyl bridge. This bridge connects a benzyloxy group and a 4-(morpholin-4-yl)phenyl group. Crystal structure analysis reveals the formation of inversion dimers through C—H⋯O hydrogen bonds [].
Compound Description: This benzimidazole derivative, characterized by X-ray crystallography, features a 4-methoxyphenyl group at the 2-position and a hydroxyethyl substituent at the 1-position. Additionally, it bears a carboxylate group at the 5-position of the benzimidazole ring. Crystallographic analysis identifies O—H⋯O and O—H⋯N hydrogen bonds involving water molecules, leading to the formation of a two-dimensional network [].
Compound Description: This series of compounds features benzimidazole and 1,2,4-triazole moieties connected via a methylene bridge. The benzimidazole ring bears a 4-cyanophenyl substituent, while the triazole ring is further substituted with various phenyl rings at the 3-position. This study focuses on the synthesis and biological evaluation of these compounds for their in vitro anti-inflammatory and antioxidant activity [].
Compound Description: This compound features a benzimidazole ring with a 2-phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl substituent at the 1-position. The crystal structure, determined by X-ray crystallography, reveals the presence of intermolecular C—H⋯N hydrogen bonds, resulting in the formation of R22(6) dimers [].
Substituted benzimidazole Co(II), Fe(II), and Zn(II) Complexes []
Compound Description: This study focuses on the synthesis and characterization of Co(II), Fe(II), and Zn(II) complexes with various substituted benzimidazole ligands. The ligands include modifications at the 1-position with substituents like (3-phenyl)propyl, [2-(4-morpholinyl)ethyl], and [2-(1-piperidinyl)ethyl] groups. The study characterized these complexes using techniques like NMR spectroscopy and elemental analysis [].
-(4-Bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one and 3-(4-bromophenyl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one []
Compound Description: This study focuses on the crystal structures of two related compounds featuring a benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one core. The key difference between them is the presence of a chlorine substituent at the 2-position of the bromophenyl ring in one of the compounds. This difference in substitution leads to variations in the crystal packing of the two compounds [].
Compound Description: This compound presents a benzimidazole core substituted with a 4-methoxyphenyl group at the 2-position, a benzyl group at the 1-position, and a carboxylate group at the 5-position. The crystal structure reveals the molecule adopts a T-shaped conformation, with the methoxyphenyl and benzyl rings significantly twisted relative to the imidazole ring [].
Diastereomeric Pyrimido[1,2-a]Benzimidazoles []
Compound Description: This study focuses on the unexpected formation of two diastereomeric pyrimido[1,2-a]benzimidazoles during a reaction intended to synthesize ethyl 4-aryl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylates. The unexpected products are a result of transesterification with ethylene glycol and oxidation of the pyrimidine ring. These findings highlight the potential for side reactions and unexpected product formation in benzimidazole chemistry [].
-(Biphenyl-4-yl)imidazo[1,2-a]benzimidazoles []
Compound Description: This series of compounds features an imidazo[1,2-a]benzimidazole core with a biphenyl substituent at the 2-position. The study investigates the synthesis and in vitro antioxidant activity of these compounds. Several derivatives with different substituents on the imidazole nitrogen demonstrated potent lipid peroxidation inhibitory activity, highlighting their potential as antioxidants [].
Compound Description: This study focuses on the synthesis of a series of fused dihydrobenzo[4,5]imidazo[1,2-a]pyrmido[5,4-e]pyrimidin-3(4H)-amine derivatives. These complex heterocyclic systems are synthesized from 4-amino-2-(4-chlorophenyl or bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile through reactions with triethylorthoformate and various aliphatic amines [].
Compound Description: This study describes the first synthesis of a novel pentaheterocyclic ring system, 1,2,4-triazolo[2″,3″:6′,1′]pyrimido[4′,5′:2,3]pyrido[1,2-a]benzimidazole. The synthetic route involves a multi-step process starting from 1-amino-3-arylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile and utilizing reagents like DMF-DMA, hydrazine hydrate, and acetic anhydride to construct the desired pentacyclic structure [].
,2,4-Triazole Derivatives of 2-Mercaptobenzimidazole []
Compound Description: This research focuses on synthesizing novel 1,2,4-triazole derivatives containing a 2-mercaptobenzimidazole moiety. The synthesis involves reacting ethyl (benzimidazole-2-yl thio) acetate with hydrazine hydrate, followed by cyclization reactions with phenylisocyanate, phenylisothiocyanate, or carbon disulfide to afford the desired triazole derivatives. This study highlights the versatility of benzimidazole-2-thiol as a synthon for accessing diverse heterocyclic compounds [].
Compound Description: This compound features a benzimidazole core with a 4-(morpholin-4-yl)phenyl group at the 2-position, a [2-(morpholin-4-yl)ethyl] substituent at the 1-position, and a carboxylate group at the 5-position. X-ray crystallography revealed the asymmetric unit contains two independent molecules, each with a disordered ethoxy group. The study highlights the conformational flexibility of this molecule [].
Compound Description: This compound contains a benzimidazole core with a 4-(trifluoromethyl)phenyl substituent at the 2-position, a [2-(morpholin-4-yl)ethyl] group at the 1-position, and a carboxylate group at the 5-position. The crystal structure analysis reveals a planar benzimidazole ring and a chair conformation for the morpholine ring [].
Compound Description: This compound consists of a pyrido[1,2-a]benzimidazole core with a methyl group at the 2-position, a phenyl group at the 4-position, and a carboxylate group at the 3-position. The synthesis involves a tandem annulation reaction between (1H-benzimidazol-2-yl)(phenyl)methanone and ethyl (E)-4-bromobut-2-enoate. The crystal structure reveals intermolecular C—H⋯N hydrogen bonds [].
Compound Description: This study presents a solvent-free method for synthesizing ethyl 1-oxo (or thioxo)-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates. The key step involves reacting ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate with various isocyanates or isothiocyanates. This work highlights an efficient and environmentally friendly approach to access these benzimidazole-fused pyrimidinone derivatives [].
-Substituted 4-amino-8-ethoxycarbonylpyrazolo[5,1-c][1,2,4]triazines and pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzodiazepines []
Compound Description: This study describes the synthesis and antifungal activity of two series of compounds: 3-substituted 4-amino-8-ethoxycarbonylpyrazolo[5,1-c][1,2,4]triazines and pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzodiazepines. The synthesis involves reacting a pyrazole-5-diazonium salt with malononitrile or ethyl cyanoacetate, followed by further transformations with reagents like p-chloroaniline hydrochloride or o-phenylenediamine dihydrochloride [].
Compound Description: CV-11974 is a potent and long-acting angiotensin II receptor antagonist. It features a benzimidazole core with a 2-ethoxy group, a [2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl substituent at the 1-position, and a carboxylic acid group at the 7-position. Studies have demonstrated its efficacy in inhibiting angiotensin II binding, reducing blood pressure in hypertensive rats, and its potential as a therapeutic agent for cardiovascular diseases [, , ].
Compound Description: TCV-116 serves as a prodrug of CV-11974, a potent angiotensin II receptor antagonist. It features a benzimidazole core with a cyclohexyloxycarbonyloxy)ethyl ester group at the 7-position carboxylic acid of CV-11974. TCV-116 is metabolized in vivo to release the active CV-11974, exhibiting sustained antihypertensive effects in various animal models. Its pharmacological profile suggests potential for treating cardiovascular diseases [, , ].
Compound Description: This compound comprises a pyrido[1,2-a]benzimidazole core substituted with a methyl group at both the 2- and 4-positions and a carboxylate group at the 3-position. Its synthesis involves a tandem annulation reaction between 1-(1H-benzo[d]imidazol-2-yl)ethanone and ethyl (E)-4-bromobut-2-enoate. The crystal structure reveals the planar nature of the fused ring system [].
Compound Description: This series of compounds features a pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole core with an aryl group at the 6-position and a carboxylate group at the 3-position. Their synthesis involves annulating a pyrimidine ring onto 4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines, which are derived from 2-guanidinobenzimidazole. The study investigates tautomerism in these compounds using NMR spectroscopy [].
Compound Description: This series of compounds features a benzimidazole-2-thione core with a halogen atom (chloro or bromo) at the 4-position and a [2-(4-arylpiperazin-1-yl)ethyl] substituent at the 6-position. The study focuses on their synthesis and pharmacological evaluation as potential dopaminergic agents. Results demonstrate their high affinity for dopamine D2 and serotonin 5-HT1A receptors, suggesting potential therapeutic applications for these compounds [, ].
Ethyl 3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazole-5-carbonyl)-pyridin-2-yl-amino]-propionate and its Polymorphs [, , , , ]
Compound Description: This compound, along with its various polymorphs, features a complex structure incorporating benzimidazole, pyridine, and other functional groups. The research primarily focuses on the characterization and development of different crystalline forms of this compound, potentially influencing its physical and pharmaceutical properties [, , , , ].
Compound Description: This compound, investigated as a potential therapeutic agent, features a complex structure incorporating a benzimidazole core, amidine, pyrrolidine, and carboxylic acid moieties. The research primarily focuses on the characterization and development of different crystalline forms of this compound, potentially influencing its physical and pharmaceutical properties [].
Compound Description: This compound contains a benzimidazole core with a phenyl ring at the 1-position, a 4-(trifluoromethoxy)phenyl substituent at the 2-position, and a carboxylate group at the 5-position. The crystal structure reveals an intramolecular C—H⋯F hydrogen bond and weak intermolecular interactions contributing to the crystal packing [].
Compound Description: This compound features a benzimidazole core with a phenyl ring at the 1-position, a 4-(trifluoromethyl)phenyl group at the 2-position, and a carboxylate group at the 5-position. X-ray crystallography reveals two independent molecules in the asymmetric unit, each exhibiting distinct dihedral angles between the aromatic rings. The crystal structure also reveals intermolecular C—H⋯O and C—H⋯N hydrogen bonds linking the molecules into chains [].
Compound Description: This benzimidazole derivative features a 4-methoxyphenyl group at the 2-position, a methyl group at the 1-position, and a carboxylate group at the 5-position. The crystal structure analysis reveals a twisted conformation between the methoxyphenyl and benzimidazole rings, highlighting the non-planar nature of this molecule. Weak C—H⋯π interactions and π–π stacking contribute to the crystal packing [].
Compound Description: This compound features a benzimidazole core with a sec-butyl group at the 1-position, a 4-fluorophenyl substituent at the 2-position, and a carboxylate group at the 5-position. X-ray crystallography revealed intermolecular C—H⋯O hydrogen bonds contributing to the crystal packing, and an intramolecular C—H⋯π interaction further stabilizes the molecular conformation [].
Compound Description: This benzimidazole derivative features a 4-chlorophenyl group at the 2-position, a [3-(1H-imidazol-1-yl)propyl] substituent at the 1-position, and a carboxylate group at the 5-position. It exists as a dihydrate in its crystalline form. The crystal structure reveals the presence of O—H⋯N and O—H⋯O hydrogen bonds involving the water molecules, forming a three-dimensional network. The packing is further stabilized by C—H⋯O and C—H⋯π interactions [].
Compound Description: This compound features a benzimidazole core with a sec-butyl group at the 1-position, a 4-chlorophenyl substituent at the 2-position, and a carboxylate group at the 5-position. The crystal structure reveals a nearly planar benzimidazole ring system and a disordered sec-butyl group. Intermolecular C—H⋯O hydrogen bonds link the molecules into chains, and C—H⋯Cl interactions further connect these chains into two-dimensional networks. C—H⋯π interactions contribute to the overall crystal stability [].
Compound Description: This compound features a benzimidazole core with a tert-butyl group at the 1-position, a 4-hydroxy-3-methoxyphenyl substituent at the 2-position, and a carboxylate group at the 5-position. The crystal structure reveals a nearly planar benzimidazole ring system and a twisted orientation of the attached benzene ring. Intermolecular O—H⋯N and C—H⋯O hydrogen bonds form infinite chains along the b-axis, contributing to the crystal packing. Weak C—H⋯π interactions further stabilize the crystal structure [].
Source and Classification
The compound is derived from studies focusing on the modulation of the androgen receptor, a nuclear transcription factor that plays a critical role in various biological processes including muscle growth and differentiation. Research indicates that this compound can bind to specific sites on the androgen receptor, influencing its activity and providing a basis for its application in treating diseases linked to androgen receptor dysfunction, such as spinal and bulbar muscular atrophy.
Synthesis Analysis
The synthesis of 1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole involves several chemical reactions that integrate various functional groups. The general synthetic pathway includes:
Formation of Benzimidazole Core: The benzimidazole structure can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Alkylation Steps: The introduction of the 4-methylphenoxyethyl and phenoxyethylsulfanyl groups typically involves alkylation reactions where appropriate alkyl halides are reacted with nucleophiles derived from the benzimidazole core.
Final Coupling Reactions: The final product is obtained through coupling reactions that may involve coupling agents or catalysts to promote the formation of the desired ether or thioether linkages.
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis but are not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of 1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole can be described in terms of its key components:
Benzimidazole Ring: This bicyclic structure consists of a fused benzene and imidazole ring, which is essential for biological activity.
Substituents: The presence of 4-methylphenoxy and phenoxyethylsulfanyl groups enhances its binding affinity to the androgen receptor. These substituents also contribute to the lipophilicity and solubility characteristics of the compound.
Molecular modeling studies have suggested that these structural features allow for effective interaction with specific sites on the androgen receptor, particularly the activation function-2 domain.
Chemical Reactions Analysis
Chemical reactions involving 1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole primarily focus on its interactions with biological targets:
Binding Affinity Studies: The compound has been shown to bind effectively to the androgen receptor, modulating its activity. This interaction can be assessed through competitive binding assays and surface plasmon resonance techniques.
Inhibition Studies: In vitro studies have demonstrated that this compound can inhibit the activity of both wild-type and mutated forms of the androgen receptor, making it a candidate for further development in treating androgen-related disorders.
Metabolic Stability: Evaluations of metabolic pathways indicate that understanding how this compound is metabolized in vivo is crucial for predicting its efficacy and safety profile.
Mechanism of Action
The mechanism of action for 1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole involves selective modulation of androgen receptor signaling pathways:
Selective Binding: The compound binds to specific domains on the androgen receptor, particularly the activation function-2 domain, which alters co-regulator interactions necessary for gene transcription related to muscle growth and differentiation.
Inhibition of Pathological Effects: By modulating androgen receptor activity, this compound may alleviate symptoms associated with spinobulbar muscular atrophy by reducing toxic gain-of-function effects seen in certain mutations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole include:
Molecular Weight: Approximately 410.53 g/mol.
Solubility: Likely soluble in organic solvents due to its lipophilic nature.
Stability: Requires assessment under various pH conditions to determine stability profiles.
These properties are essential for understanding how the compound behaves in biological systems and its potential formulation into therapeutic agents.
Applications
1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole has several promising applications:
Therapeutic Use: Its primary application lies in treating conditions like spinobulbar muscular atrophy by modulating androgen receptor activity.
Research Tool: It serves as a valuable tool in pharmacological research for studying androgen receptor signaling pathways and developing new antiandrogen therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.